Technical Whitepaper: Dansyl-Cysteic Acid – Structural Dynamics and Analytical Utility
[1][2] Executive Summary Dansyl-cysteic acid (Dns-Cya) represents a critical intersection between fluorogenic derivatization and sulfur chemistry in protein analysis.[1][2] Unlike standard amino acid derivatives, Dns-Cya...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Dansyl-cysteic acid (Dns-Cya) represents a critical intersection between fluorogenic derivatization and sulfur chemistry in protein analysis.[1][2] Unlike standard amino acid derivatives, Dns-Cya contains a sulfonic acid moiety resulting from the rigorous oxidation of cysteine or cystine.[1] This modification renders the molecule highly polar and chemically stable, overcoming the notorious lability of cysteine during acid hydrolysis.
This guide provides an exhaustive technical analysis of Dansyl-cysteic acid, detailing its chemical architecture, fluorescence mechanisms, and its pivotal role in the high-sensitivity determination of sulfur-containing amino acids in proteomics.[1][2]
Chemical Architecture & Properties[1][2]
Structural Analysis
The molecule is a sulfonamide conjugate composed of two distinct functional domains:
The Fluorophore (Dansyl Group): 5-(dimethylamino)naphthalene-1-sulfonyl moiety.[1][2][3][4] This planar, aromatic system provides the fluorescent signal and solvatochromic properties.
The Analyte (Cysteic Acid): 3-sulfo-L-alanine.[1][2][5] This is the oxidized form of cysteine where the thiol (-SH) or disulfide (-S-S-) is converted to a sulfonic acid (-SO₃H).[1][2][5]
Highly solvatochromic.[2] Emission shifts red (to yellow) in polar solvents (water) and blue (to cyan) in non-polar solvents due to intramolecular charge transfer (ICT).
Solubility
Soluble in aqueous buffers (pH > 4), Methanol, Acetonitrile
The sulfonic acid group () ensures the molecule remains anionic and water-soluble even at acidic pH, unlike other Dansyl-amino acids.[2]
Acid-Base Behavior
Amphoteric
Contains a strong acid (sulfonic, ), a weak acid (carboxylic, ), and a weak base (dimethylamino, ).[1][2]
Stability
High
The sulfonamide bond is resistant to acid hydrolysis, allowing Dns-Cya to survive conditions that degrade peptide bonds.[1][2]
Structural Visualization
The following diagram illustrates the connectivity and functional groups of Dansyl-L-Cysteic Acid.
[1][2]
Synthesis & Formation Mechanisms[1][2][7]
The formation of Dansyl-cysteic acid in a bioanalytical context typically follows one of two pathways. Understanding the causality here is vital for experimental design.
Pathway A: Pre-Oxidation (The Standard Protocol)
This is the preferred method for protein sequencing.
Oxidation: Protein is treated with performic acid.[1][6][7][8] All Cysteine (Cys) and Cystine residues are quantitatively converted to Cysteic Acid (Cya).
Hydrolysis: The protein is hydrolyzed (6N HCl). Cysteic acid is stable, whereas Cysteine would be destroyed.
Dansylation: The hydrolysate is reacted with Dansyl-Cl.[1][9]
Dansylation: Protein/Peptide is reacted with Dansyl-Cl first.[1][4][10][11]
Hydrolysis: Acid hydrolysis releases Dansyl-Cys (which is unstable) and Dansyl-Cystine.[1][2]
Oxidation: Subsequent oxidation converts these to Dansyl-Cysteic Acid.[1]
Note: This pathway is less quantitative due to losses during the hydrolysis step.[8][12]
[1][2][5][8][10][11][13]
Experimental Protocols
Protocol: Performic Acid Oxidation
Purpose: To convert unstable cysteine residues into stable cysteic acid prior to analysis.[1]
Safety: Performic acid is a strong oxidant and potential explosive. Prepare fresh in a fume hood.
Reagent Preparation: Mix Formic acid (88%) and Hydrogen peroxide (30%) in a 9:1 (v/v) ratio. Allow to stand at room temperature for 1 hour to form performic acid.[1] Cool to 0°C before use.[1]
Sample Treatment: Dissolve dry protein/peptide (10-50 nmol) in 50 µL of the cooled performic acid reagent.
Incubation: Incubate at 0°C for 4 hours.
Quenching: Add 0.5 mL of lyophilized HBr or a reducing agent to destroy excess performic acid.
Lyophilization: Freeze-dry the sample to remove acid byproducts.
Validation: The sample is now ready for hydrolysis and dansylation.
Protocol: Dansylation Reaction
Purpose: To fluorescently label the amino acids for detection.
Buffer Preparation: Prepare 40 mM Lithium Carbonate (Li₂CO₃) buffer, adjusted to pH 9.5 with HCl.
Reagent: Dissolve Dansyl-Chloride (Dns-Cl) in dry Acetone (1.5 mg/mL).
Reaction:
Dissolve the dried amino acid residue (from 4.1) in 20 µL Lithium Carbonate buffer.
Start: 0-5% B (Dns-Cysteic acid elutes very early, often near the void volume due to high polarity).[1][2]
Ramp: Linear gradient to 50% B over 25 minutes.
Detection: Fluorescence (Ex 335 nm / Em 518 nm) or UV (254 nm).
References
Gray, W. R., & Hartley, B. S. (1963). A fluorescent end-group reagent for proteins and peptides.[1][2][4] Biochemical Journal, 89(2), 59P. Link
Hirs, C. H. W. (1967). Determination of Cystine as Cysteic Acid.[4][8][12][13] Methods in Enzymology, 11, 59-62.[1][2] Link
Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123-129.[1][2] Link
PubChem. (n.d.).[1] Dansyl-L-cysteic acid | C15H18N2O7S2.[1][2][3] National Library of Medicine. Link[1]
AAT Bioquest. (n.d.).[1][14] Spectrum of Dansyl Fluorophore. Link
A Comprehensive Technical Guide to the Absorption Maximum (λmax) of Dansyl-Cysteic Acid
Executive Summary This technical guide provides an in-depth analysis of the spectroscopic properties of dansyl-cysteic acid, a fluorescent derivative of significant interest in biomedical and pharmaceutical research. The...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth analysis of the spectroscopic properties of dansyl-cysteic acid, a fluorescent derivative of significant interest in biomedical and pharmaceutical research. The document elucidates the fundamental principles governing its absorption and fluorescence characteristics, with a primary focus on its absorption maximum (λmax). The spectroscopic behavior of dansyl-cysteic acid is predominantly dictated by the dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) moiety, a widely utilized fluorophore. Its primary absorption maximum, crucial for analytical applications, is typically observed in the 325-350 nm range. This guide details the profound influence of environmental factors, such as solvent polarity and pH, on the spectral properties of the conjugate. We present a validated, step-by-step experimental protocol for the precise determination of its λmax, alongside a discussion of the underlying chemical and physical principles. This document is intended for researchers, scientists, and drug development professionals who employ fluorescence-based analytical techniques for the quantification and characterization of biomolecules.
Introduction: The Synergy of Derivatization
In modern analytical science, the chemical modification of analytes to enhance their detectability is a cornerstone technique. The derivatization of amino acids with fluorescent tags is a prime example, enabling highly sensitive quantification in complex biological matrices.
The Dansyl Fluorophore: A Versatile Analytical Tool
Dansyl chloride (Dns-Cl) is a highly reactive reagent that readily forms stable sulfonamide bonds with the primary and secondary amino groups of amino acids and peptides.[1][2][3] The parent dansyl chloride is non-fluorescent, but upon conjugation, the resulting dansyl-derivative becomes intensely fluorescent, a property that has been leveraged for decades in protein sequencing, amino acid analysis, and HPLC-based quantification.[1][2][4][5] The utility of the dansyl group stems from its high fluorescence quantum yields in specific environments and a large Stokes shift, which minimizes self-absorption and improves signal-to-noise ratios.[6]
Cysteic Acid: A Biomarker of Oxidative Stress
Cysteic acid is a sulfonic acid-containing amino acid formed by the irreversible oxidation of cysteine. As cysteine plays a critical role in protein structure and antioxidant defense, the presence and concentration of cysteic acid can serve as a valuable biomarker for oxidative stress and protein damage. Its inherent high polarity and lack of a strong native chromophore make its detection challenging without derivatization.
The Dansyl-Cysteic Acid Conjugate
The reaction between dansyl chloride and cysteic acid yields the dansyl-cysteic acid conjugate. This derivatization imparts the favorable spectroscopic properties of the dansyl group onto the cysteic acid molecule, allowing for its sensitive detection and quantification using UV-Visible absorption or fluorescence spectroscopy. The resulting conjugate's spectral characteristics are almost entirely governed by the appended dansyl chromophore.
Fundamental Spectroscopic Principles
The interaction of light with the dansyl-cysteic acid molecule is the basis for its analysis. This interaction can be understood through the principles of UV-Visible absorption and fluorescence.
UV-Visible Absorption
When a molecule absorbs a photon of light, an electron is promoted from a lower energy ground state (S₀) to a higher energy excited state (S₁). The specific wavelengths of light that can be absorbed are determined by the molecule's electronic structure. For dansyl-cysteic acid, the naphthalene ring system and its substituents form the chromophore responsible for light absorption. The absorption spectrum is a plot of absorbance versus wavelength, and the wavelength at which maximum absorption occurs is termed λmax.
The dansyl moiety typically exhibits two main absorption bands: a strong band in the deep UV region around 250 nm and a second, characteristic band in the near UV region (UVA) around 330-350 nm.[1][7] The latter is more commonly used for selective excitation in fluorescence measurements to avoid interference from other biomolecules.
The Phenomenon of Fluorescence
Following absorption and promotion to an excited state, the molecule can return to the ground state through several pathways. One such pathway is fluorescence, where the molecule emits a photon of light. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The entire process of absorption, relaxation in the excited state, and emission is visually summarized by a Jablonski diagram.
Core Spectroscopic Properties and Influencing Factors
The precise λmax and fluorescence properties of dansyl-cysteic acid are not static; they are exquisitely sensitive to the molecule's immediate chemical environment. Understanding these sensitivities is critical for robust assay development.
Solvatochromism: The Impact of Solvent Polarity
The term solvatochromism refers to the shift in a substance's spectral bands (both absorption and emission) with a change in solvent polarity. The dansyl group is a classic example of a solvatochromic fluorophore.
Causality: The dimethylamino group acts as an electron donor and the sulfonyl group as an electron acceptor, creating a dipole moment. This dipole moment increases significantly when the molecule transitions to the excited state (S₁).[7] Polar solvents will preferentially stabilize the more polar excited state more than the ground state.
Effect on Spectra: This stabilization lowers the energy of the excited state, resulting in a pronounced red-shift (bathochromic shift) in the fluorescence emission spectrum as solvent polarity increases. The effect on the absorption maximum is typically less dramatic but still observable.
Impact on Quantum Yield: The fluorescence quantum yield (a measure of emission efficiency) of dansyl derivatives is drastically affected by solvent. In highly polar protic solvents like water, the quantum yield is very low (e.g., ~0.07 for dansyl glycine), whereas in non-polar aprotic solvents like dioxane, it can be nearly ten times higher (~0.66).[8] This is attributed to alternative non-radiative decay pathways becoming more favorable in polar environments.
The Effect of pH
The pH of the aqueous medium determines the ionization state of functional groups on both the dansyl and cysteic acid moieties, which in turn influences the spectroscopic properties.
Dimethylamino Group: At acidic pH values (typically below 6), the dimethylamino group on the naphthalene ring becomes protonated.[7] This protonation disrupts the charge-transfer character of the excited state, leading to a significant quenching (decrease) of fluorescence intensity.
Acidic Groups: At alkaline pH, the carboxylic acid and sulfonic acid groups of the cysteic acid moiety will be deprotonated. The sulfonamide linkage itself can also be deprotonated at very high pH (e.g., >11).[7] Generally, the anionic forms of dansyl derivatives are the most emissive.[7] Therefore, dansylation reactions and subsequent fluorescence measurements are typically performed under alkaline conditions (pH 8-10) to ensure a deprotonated primary amine for reaction and maximal fluorescence of the product.
Quantitative Spectroscopic Data Summary
While precise data for dansyl-cysteic acid must be determined empirically, the values for the dansyl chromophore and related conjugates provide an authoritative reference.
Experimental Protocol: Determination of λmax for Dansyl-Cysteic Acid
This section provides a self-validating, field-proven workflow for the synthesis of dansyl-cysteic acid and the subsequent determination of its absorption maximum.
The Dansylation Reaction Workflow
The derivatization of cysteic acid with dansyl chloride is the first critical step. The reaction must be performed under conditions that favor the formation of the desired sulfonamide bond while minimizing side reactions, such as the hydrolysis of dansyl chloride.[3][11]
Caption: Workflow for the derivatization of cysteic acid.
Detailed Step-by-Step Methodology
Materials:
Cysteic acid standard
Dansyl chloride
Acetonitrile (HPLC grade)
Sodium bicarbonate
Methylamine hydrochloride (or other primary amine for quenching)
Cysteic Acid Stock (e.g., 10 mM): Dissolve a precise amount of cysteic acid in deionized water.
Dansyl Chloride Solution (e.g., 10 mg/mL): Dissolve dansyl chloride in acetonitrile. Causality: Dansyl chloride is unstable in aqueous solutions and will hydrolyze; it must be prepared fresh in an organic solvent.[11]
Bicarbonate Buffer (0.1 M, pH ~9.5): Dissolve sodium bicarbonate in water and adjust pH if necessary.
Derivatization Reaction:
In a microcentrifuge tube, combine 50 µL of the cysteic acid stock and 100 µL of the bicarbonate buffer.
Add 100 µL of the dansyl chloride solution. The large molar excess of dansyl chloride ensures the reaction proceeds to completion for the analyte.
Vortex the mixture thoroughly.
Incubate the reaction at 60°C for 45 minutes in the dark. Causality: Elevated temperature accelerates the reaction, while darkness prevents potential photodegradation of the dansyl group.[1]
Reaction Quenching:
After incubation, add a small amount of a primary amine solution (e.g., 20 µL of 50 mg/mL methylamine) to the reaction mixture.
Vortex and let it react for 10 minutes. Causality: This step is crucial to consume the excess, highly reactive dansyl chloride, preventing further side reactions and protecting analytical instrumentation.[3]
Sample Preparation for Spectroscopy:
Dilute a small aliquot of the final reaction mixture into the solvent of choice (e.g., ethanol, acetonitrile, or a buffered aqueous solution).
The dilution factor should be chosen to yield a maximum absorbance between 0.1 and 1.0 AU to ensure adherence to the Beer-Lambert law. A starting dilution of 1:100 is often appropriate.
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
Set the instrument to scan a wavelength range from 200 nm to 600 nm.
Fill a quartz cuvette with the pure solvent that was used for dilution. This is the blank .
Place the blank cuvette in both the reference and sample holders and perform a baseline correction. This zeros the instrument, ensuring that any measured absorbance is due only to the analyte.
Replace the blank in the sample holder with a cuvette containing the diluted dansyl-cysteic acid solution.
Run the spectral scan.
The instrument software will identify the wavelength corresponding to the highest peak in the 300-400 nm range. This is the λmax .
Chemical Reaction Diagram
Caption: Derivatization reaction of cysteic acid with dansyl chloride.
Conclusion
The absorption maximum (λmax) of dansyl-cysteic acid is a critical parameter for its analytical determination. Governed by the electronic structure of the dansyl chromophore, the primary λmax lies consistently within the 325-350 nm range, making it suitable for selective excitation. However, researchers must remain cognizant of the profound influence of the local environment, particularly solvent polarity and pH, which can modulate not only the λmax but more significantly, the fluorescence emission wavelength and quantum yield. The experimental protocol detailed herein provides a robust framework for the empirical determination of these properties, ensuring data integrity and enabling the development of sensitive and reliable assays for this important biomarker of oxidative stress.
References
Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2021). MDPI. [Link]
UV-Vis Spectrum of Cysteine. SIELC Technologies. [Link]
Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. PMC. [Link]
Effect of dansyl chloride concentration on fluorescence intensity. ResearchGate. [Link]
Fluorous-Phase- and Chiral-Axis-Enhanced Fluorescent Sensitivity and Chemoselectivity for Cysteine Recognition. PMC - NIH. [Link]
HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]
UVVis Absorbance spectra for dansyl samples exposed for 6 h. ResearchGate. [Link]
Absorption and fluorescence emission spectra for dansyl dye 1 in ethanol. ResearchGate. [Link]
Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. PMC - NIH. [Link]
A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. ResearchGate. [Link]
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]
Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]
A sensitive and validated LC-MS/MS method for the determination of domoic acid in shellfish. RSC Publishing. [Link]
A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. RSC Publishing. [Link]
Targeted quantification of amino acids by dansylation. PMC - NIH. [Link]
Effect of pH on the dansylation of 25 µg/mL (A) or 5 µg/mL (B) BAs in terms of peak height. ResearchGate. [Link]
A multi-analyte selective dansyl derivative for the fluorescence detection of Cu(ii) and cysteine. PubMed. [Link]
Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. MDPI. [Link]
Visual Detection of Cysteine and Homocysteine. PMC - NIH. [Link]
Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride. ResearchGate. [Link]
Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures. ScienceDirect. [Link]
Synthesis method of dansyl chloride for preparing fluorescent probe.
Chromophore binding to two cysteines increases quantum yield of near-infrared fluorescent proteins. ResearchGate. [Link]
Dansyl glycine. Oregon Medical Laser Center. [Link]
EXTINCTION COEFFICIENTS AND FLUORESCENCE DATA. Glen Research. [Link]
Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
Application Notes and Protocols for the Performic Acid Oxidation of Cysteine to Cysteic Acid
Introduction: The Critical Need for Accurate Cysteine Quantification In the realms of protein chemistry, proteomics, and drug development, the precise quantification of amino acids is paramount. Cysteine, with its reacti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Need for Accurate Cysteine Quantification
In the realms of protein chemistry, proteomics, and drug development, the precise quantification of amino acids is paramount. Cysteine, with its reactive thiol group, plays a pivotal role in protein structure and function through the formation of disulfide bonds, metal binding, and catalytic activity. However, the inherent instability of cysteine and its oxidized dimer, cystine, during standard acid hydrolysis procedures presents a significant analytical challenge.[1][2][3] Both cysteine and cystine are susceptible to variable degradation, leading to inaccurate quantification and potentially misleading interpretations of protein composition and structure.[2][3]
To circumvent this, a robust and reliable method is required to convert these labile residues into a stable, quantifiable form. The performic acid oxidation protocol addresses this need by quantitatively converting both cysteine and cystine to the highly stable cysteic acid.[3][4][5] This application note provides a detailed, in-depth guide to the theory and practice of performic acid oxidation, designed for researchers, scientists, and drug development professionals seeking to achieve accurate and reproducible amino acid analysis.
The Chemical Foundation: Mechanism of Oxidation
Performic acid (HCOOOH) is a potent oxidizing agent generated in situ from the reaction of formic acid (HCOOH) and hydrogen peroxide (H₂O₂). The primary role of performic acid in this protocol is the irreversible oxidation of the sulfur-containing side chains of cysteine and cystine to sulfonic acid, yielding cysteic acid.[6][7] This oxidation is a key step for several reasons:
Stabilization: Cysteic acid is exceptionally stable to subsequent acid hydrolysis, ensuring its quantitative recovery.[4]
Disulfide Bond Cleavage: Performic acid effectively cleaves all disulfide bonds within a protein.[7][8][9] This is crucial for accurate peptide mapping and sequencing, as it ensures the protein is fully denatured and accessible to proteolytic enzymes.[8][9]
Uniform Product: Both free cysteine and cystine residues are converted to the same product, cysteic acid, simplifying the analytical process.[8]
The reaction proceeds via an electrophilic attack of the peroxy acid on the sulfur atom of the cysteine residue. The sulfur is progressively oxidized, ultimately forming the sulfonic acid group of cysteic acid.
Figure 1: Simplified reaction mechanism of cysteine oxidation to cysteic acid by performic acid.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with explanations for each critical step to ensure robust and reproducible results.
I. Reagent Preparation
Performic Acid Reagent (Prepare Fresh Immediately Before Use in a Fume Hood)
Reagent
Volume/Mass
Rationale
88% Formic Acid
4.5 mL
Serves as a reactant and solvent for the in situ generation of performic acid.
30% Hydrogen Peroxide
0.5 mL
The oxidizing agent that reacts with formic acid.
Phenol Crystals
25 mg
Acts as a scavenger to protect tyrosine residues from modification by performic acid.[10][11]
Procedure:
In a 25 mL glass test tube within a certified chemical fume hood, carefully weigh 25 mg of phenol crystals.[10]
Stopper the tube and allow the mixture to stand at room temperature for 30 minutes to allow for the formation of performic acid.[10]
After 30 minutes, place the tube in an ice bath and cool for at least 15 minutes before use.[10] The cooling step is critical to control the reactivity of the performic acid and minimize unwanted side reactions.
II. Oxidation of Protein/Peptide Samples
The following workflow outlines the key steps for the performic acid oxidation of a protein or peptide sample prior to acid hydrolysis.
Figure 2: Experimental workflow for performic acid oxidation of protein/peptide samples.
Detailed Steps:
Sample Preparation: Accurately weigh or pipette the protein or peptide sample into a hydrolysis tube. The amount of sample should be chosen to yield a final amino acid concentration within the optimal range of the analytical instrument.
Oxidation:
Place the sample tube in an ice bath.
Add a sufficient volume of the freshly prepared, cold performic acid reagent to the sample. A common practice is to use a 10 to 20-fold excess of the reagent by weight over the protein.
Ensure the sample is fully dissolved and mixed with the reagent.
Incubate the reaction mixture in an ice bath (0-4°C) for a defined period, typically 2 to 4 hours, or overnight for more complex proteins.[4] The low temperature is crucial to control the reaction rate and prevent excessive degradation of other amino acids.[11]
Quenching and Removal of Performic Acid:
To stop the oxidation reaction, the performic acid must be neutralized or removed. This can be achieved by adding an excess of a reducing agent like hydrobromic acid (HBr) or by dilution with a large volume of water followed by lyophilization.
If using HBr, add it dropwise while keeping the sample on ice until the yellow color of bromine persists.
Lyophilization is a common and effective method to remove the volatile performic acid and other reagents. Repeat the lyophilization cycle if necessary to ensure complete removal.
Acid Hydrolysis:
Once the performic acid is removed, the sample is ready for standard acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours).[4]
Analysis:
After hydrolysis, the sample is dried, reconstituted in an appropriate buffer, and analyzed by techniques such as ion-exchange chromatography with post-column ninhydrin derivatization or by pre-column derivatization followed by HPLC or LC-MS.[4][12] Cysteic acid is a highly polar amino acid and will elute early in most reversed-phase chromatography systems.
Scientific Integrity: Potential Pitfalls and Troubleshooting
A thorough understanding of the potential side reactions and limitations of this protocol is essential for ensuring the integrity of the results.
Amino Acid Degradation: While the primary targets are cysteine and methionine (which is oxidized to methionine sulfone), other amino acids can be affected by the strong oxidizing conditions.[1][12]
Tryptophan: Is completely destroyed during performic acid oxidation and must be quantified using a separate analytical method, such as alkaline hydrolysis.[3][5]
Tyrosine: Can be partially modified (e.g., halogenated if HCl is present) and its recovery may be compromised. The inclusion of phenol in the performic acid reagent is intended to mitigate this.[12][13]
Incomplete Oxidation: Insufficient performic acid or a short incubation time may lead to incomplete oxidation of cysteine and cystine, resulting in underestimation. It is advisable to optimize the reaction conditions for the specific protein or sample matrix being analyzed.
Safety Precautions: Performic acid is a strong oxidant and is corrosive.[14][15] It should always be prepared and handled in a well-ventilated chemical fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[16] Spills should be immediately neutralized and cleaned up according to institutional safety protocols.[17]
Conclusion: A Cornerstone of Accurate Protein Analysis
The performic acid oxidation of cysteine to cysteic acid remains a cornerstone technique for the accurate determination of cysteine and cystine content in proteins and peptides. By converting these unstable amino acids into a stable derivative, this method overcomes a major hurdle in quantitative amino acid analysis. When performed with a clear understanding of the underlying chemistry and potential side reactions, this protocol provides a reliable and reproducible means to obtain high-quality data, which is indispensable for research, development, and quality control in the life sciences and biopharmaceutical industries.
References
Medallion Labs. Performic Acid Oxidation Amino Acids (Cystine and Methionine) Test. Available from: [Link]
Cold Spring Harbor Protocols. Performic Acid Oxidation of Proteins. Available from: [Link]
Taylor & Francis. Cysteic acid – Knowledge and References. Available from: [Link]
Chegg. Tools: Trypsin (cleaves proteins on the carboxyl-side of Lys and Arg residues). Available from: [Link]
ResearchGate. ¹H NMR spectra of the performic acid oxidation of cysteine to cysteic.... Available from: [Link]
ResearchGate. Performic Acid Oxidation of Proteins. Available from: [Link]
Waters. Hydrolysis of Food and Feed Samples. Available from: [Link]
PubMed. Quantitative analysis of cystine, methionine, lysine, and nine other amino acids by a single oxidation--4 hour hydrolysis method. Available from: [Link]
ResearchGate. Evaluation of a performic acid oxidation method for quantifying amino acids in freshwater species. Available from: [Link]
PubMed. Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide. Available from: [Link]
PubMed. Oxidation of proteins with performic acid is extensively used to cleave disulfide bonds. Available from: [Link]
PMC. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Available from: [Link]
3M. Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. Available from: [Link]
Purdue University. Peracetic acid. Available from: [Link]
USDA Food Safety and Inspection Service. Peroxyacetic acid (PAA). Available from: [Link]
Application Note: High-Sensitivity Analysis of Cysteic Acid via Pre-Column Dansyl Chloride Derivatization
Executive Summary This application note details a robust protocol for the quantification of Cysteic Acid (Cya) using pre-column derivatization with Dansyl Chloride (DNS-Cl) followed by Reversed-Phase High-Performance Liq...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust protocol for the quantification of Cysteic Acid (Cya) using pre-column derivatization with Dansyl Chloride (DNS-Cl) followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
While standard amino acid analysis often struggles with the instability of Cysteine and Cystine, this method utilizes a controlled oxidation step to convert all cysteine species into the chemically stable Cysteic Acid.[1] The subsequent dansylation yields a highly fluorescent derivative, enabling femtomole-level detection sensitivity. This protocol is designed for researchers in proteomics, oxidative stress monitoring, and biopharmaceutical quality control who require absolute quantification of sulfur-containing amino acids.
Scientific Background & Mechanism[2]
The Challenge of Cysteine Analysis
Cysteine is susceptible to oxidation during acid hydrolysis, leading to variable recovery rates.[2] To ensure accuracy, the "Gold Standard" approach involves oxidizing all cysteine and cystine residues to Cysteic Acid (Cya) using performic acid prior to hydrolysis.[2][3] Cysteic acid is stable under acid hydrolysis conditions and provides a single, stoichiometric peak for quantification.
Dansyl Chloride Chemistry
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to form stable sulfonamide derivatives.[4]
Reaction Specifics: The reaction requires an alkaline pH (9.5–10.5) to ensure the amine group of the amino acid is unprotonated (
) and nucleophilic.
Cysteic Acid Behavior: Unlike neutral amino acids, Cysteic acid contains a sulfonic acid group (
) which remains ionized () even at acidic pH. This imparts significant polarity to the Dansyl-Cysteic Acid derivative, causing it to elute early in reversed-phase chromatography.[5]
Reaction Mechanism
The nucleophilic attack of the amino acid's nitrogen on the sulfonyl sulfur of DNS-Cl eliminates chloride, forming the fluorescent sulfonamide.
Visual Workflow
The following diagram outlines the critical path from sample preparation to analysis. Note the specific inclusion of the "Quenching" step, which is vital for protecting the column and ensuring baseline stability.[5]
Caption: Step-by-step workflow for the conversion of Cysteine to Cysteic Acid and subsequent Dansyl derivatization.
with 9 parts 88% Formic Acid. Let stand for 1 hour at room temperature to activate, then cool to 0°C before use. (Caution: Unstable explosive potential if stored; prepare immediately before use).
Derivatization Buffer: 0.1 M Sodium Carbonate (
), adjusted to pH 10.0 with or NaOH.
Quenching Reagent: 2% Methylamine hydrochloride or 10% Ammonium Hydroxide.
Mobile Phase A: 20 mM Sodium Acetate buffer, pH 4.0 (Adjusted with Acetic Acid).
Oxidation: Add 1 mL of cold Performic Acid to the sample (containing ~0.1–1.0 mg protein) in a glass hydrolysis tube.
Incubation: Incubate at 4°C for 16 hours (overnight).
Termination: Add 0.15 mL of 48% HBr (hydrobromic acid) to destroy excess performic acid (observe bromine gas evolution; perform in fume hood). Evaporate to dryness under vacuum.
Hydrolysis: Add 1 mL of 6N HCl (containing 0.1% phenol) to the dried residue. Seal tube under nitrogen/vacuum. Incubate at 110°C for 24 hours.
Drying: Evaporate the hydrolysate to complete dryness to remove HCl.
Phase 2: Derivatization (The "Tapuhi Method" Modified)
Reconstitution: Dissolve the dried sample residue in 1.0 mL of Derivatization Buffer (pH 10) . Ensure the pH is checked; it must be >9.5 for the reaction to proceed.
Reaction: Mix 100 µL of sample solution with 100 µL of DNS-Cl solution .
Incubation: Vortex briefly and incubate at 60°C for 45 minutes in a heating block. (Protect from light).
Quenching: Add 50 µL of Quenching Reagent (Methylamine). Incubate for 5 minutes.
Expert Insight: Methylamine is preferred over ammonia because Dansyl-methylamide elutes later than Dansyl-amide, preventing interference with early eluting amino acids like Cysteic acid.
Preparation for Injection: Centrifuge or filter (0.22 µm PTFE) to remove any precipitated byproducts. Transfer to HPLC vial.
Chromatographic Conditions
Due to the high polarity of Dansyl-Cysteic Acid, it will be one of the first peaks to elute.
Parameter
Setting
Column
C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3–5 µm particle size)
Temperature
30°C
Flow Rate
1.0 mL/min
Detection (FL)
Excitation: 335 nm
Detection (UV)
254 nm (Less sensitive, useful for high concentrations)
Injection Vol
10–20 µL
Gradient Profile:
0 min: 5% B (Initial hold to retain Cysteic Acid)
5 min: 5% B
25 min: 60% B (Linear ramp to elute hydrophobic amino acids)
30 min: 90% B (Wash)
35 min: 5% B (Re-equilibration)
Validation & Troubleshooting
Linearity and Sensitivity
Linear Range: 1 pmol to 1000 pmol on-column.
LOD: Typically ~50–100 femtomoles (fluorescence detection).
Self-Validating Checks
Internal Standard: Use Norleucine added prior to hydrolysis. It elutes in a clean region of the chromatogram and corrects for physical losses during pipetting/drying.
pH Check: If the derivatization mixture turns yellow/colorless instead of maintaining a slight fluorescent hue, the pH may have dropped due to residual HCl. Verify pH is >9.5.[6]
Quenching Verification: The presence of a massive Dansyl-OH peak (hydrolyzed reagent) indicates insufficient reagent or wet solvents, but the presence of the Dansyl-Quencher peak confirms the reagent was in excess (which is desired).
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Cysteic Acid Recovery
Incomplete Oxidation
Ensure Performic Acid is fresh (<1 hr old).
Peak Tailing
Column Overload / pH
Increase buffer ionic strength; Ensure mobile phase pH is 4.0.
Extra Peaks
Side Reactions
Reduce incubation temp to 40°C or use room temp (dark) for 2 hours.
No Fluorescence
Acidic pH during reaction
Residual HCl from hydrolysis neutralized the carbonate buffer. Add NaOH.
References
Shimadzu Application News. (2023). Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions. Retrieved from [Link]
National Institutes of Health (NIH). (2016). Targeted quantification of amino acids by dansylation.[5][7][8][9] PMC. Retrieved from [Link]
Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry.[1][2][8][9] (Foundational Method Reference).
Application Note: High-Sensitivity N-Terminal Sequencing of Cysteine-Rich Peptides via the Dansyl-Edman Method
Part 1: Introduction & Strategic Rationale The Challenge of Cysteine Sequencing In peptide sequencing, Cysteine (Cys) presents a unique chemical challenge. Its sulfhydryl group is highly reactive, prone to oxidation, and...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Strategic Rationale
The Challenge of Cysteine Sequencing
In peptide sequencing, Cysteine (Cys) presents a unique chemical challenge. Its sulfhydryl group is highly reactive, prone to oxidation, and unstable during the harsh acidic conditions required for hydrolysis. In standard Edman degradation, unmodified cysteine yields a PTH-dehydroalanine derivative that polymerizes and becomes undetectable.
The Solution: The Dansyl-Edman Hybrid
The Dansyl-Edman method (Gray & Hartley, 1963) remains a powerful manual technique for sequencing short peptides, particularly when automated gas-phase sequencers are inaccessible or when validating specific residues like Cysteine.
This hybrid approach leverages two distinct chemical advantages:
Sensitivity: The N-terminal residue is identified as a Dansyl (DNS)-derivative , which is highly fluorescent and detectable at picomole levels (100x more sensitive than PTH-amino acids).
Stability: By oxidizing Cysteine to Cysteic Acid (
) prior to sequencing, the residue becomes chemically stable. The Dansyl-Cysteic acid derivative survives the acid hydrolysis step required for identification, providing a distinct, robust signal on Thin Layer Chromatography (TLC) plates.
Part 2: Mechanistic Workflow
The protocol operates on a "Split-Cycle" logic. Unlike automated Edman degradation where the N-terminal is cleaved and identified, this method uses the Edman reagent (PITC) solely to remove the N-terminal, while a small aliquot is separately reacted with Dansyl Chloride to identify the residue before removal.
Workflow Diagram
Caption: The Dansyl-Edman Split-Cycle. Note that the Edman product (ATZ/PTH) is discarded; identification occurs strictly via the Dansyl pathway.
Part 3: Detailed Protocols
Protocol A: Performic Acid Oxidation
Objective: Convert all Cysteine/Cystine residues to stable Cysteic Acid before sequencing begins.
Reagents:
Formic Acid (98%)
Hydrogen Peroxide (30%)
Methanol (ice cold)
Procedure:
Prepare Oxidizing Agent: Mix Formic Acid and Hydrogen Peroxide in a 9:1 (v/v) ratio.[1] Let stand at room temperature for 1 hour to allow formation of performic acid. Cool to
.
Dissolve Sample: Dissolve the dry peptide (10–50 nmol) in 50
of the cooled performic acid reagent.
Reaction: Incubate at
for 2 hours .
Critical: Do not run at room temperature to avoid over-oxidation of Tyrosine or Tryptophan destruction.
Quench: Add 500
of ice-cold water and lyophilize immediately. Repeat lyophilization from water twice to remove all traces of acid.
Protocol B: The Dansyl-Edman Cycle[2][3]
Step 1: Aliquot & Identification (The "Dansyl" Step)
Sampling: Dissolve the oxidized peptide in 40
of 50% Pyridine. Remove 2 (approx. 5% of sample) and transfer to a small identifying tube (Durham tube or capillary).
Labeling: Add 2
of Dansyl Chloride solution (2.5 mg/mL in acetone) and 2 of 0.2 M .
Incubation: Seal and incubate at
for 30 minutes. The solution should turn pale yellow (loss of yellow color indicates DNS-Cl exhaustion; add more if needed).
Drying: Dry the aliquot in a vacuum desiccator.
Hydrolysis: Add 10
of 6N HCl . Seal the capillary/tube in a flame. Incubate at for 16 hours .
Mechanism:[2] This breaks all peptide bonds. The N-terminal DNS-amino acid bond is stable.
Analysis: Open tube, dry under vacuum, and dissolve in 2
marker solution (containing standard DNS-AAs). Spot on Polyamide TLC plate (See Protocol C).
Step 2: Cleavage (The "Edman" Step)
Perform this on the remaining 95% of the sample.
Coupling: To the remaining peptide solution, add 15
of Phenylisothiocyanate (PITC) (5% v/v in Pyridine). Flush with Nitrogen.[3]
Incubation: Incubate at
for 1 hour.
Wash: Extract twice with Benzene and twice with Ethyl Acetate. Discard the organic phase (removes excess PITC and byproducts). Dry the aqueous phase (containing the PTC-peptide).
Cleavage: Add 50
of anhydrous Trifluoroacetic Acid (TFA) . Incubate at for 30 minutes.
Extraction (The Separation): Dry the TFA. Add water. Extract with Butyl Acetate.
Organic Phase: Contains the ATZ-amino acid (the removed residue). DISCARD THIS. (Unlike standard Edman, we rely on the Dansyl step for ID).
Aqueous Phase: Contains the shortened peptide (
).
Recycle: Lyophilize the aqueous phase and return to Step 1 for the next cycle.
Part 4: Detection & Data Analysis (2D-TLC)
The identification of Dansyl-Cysteic Acid (
) relies on its specific migration pattern on Polyamide sheets.
Stationary Phase: Polyamide 6 sheets (
cm).
Visualization: UV Light (254 nm and 365 nm).
Solvent Systems
Dimension 1 (Solvent 1): Water : Formic Acid (200:3 v/v).
Caption: Schematic of Polyamide TLC. DNS-Cysteic Acid (Red) is distinct from acidic residues (Yellow) and hydrophobic residues (Green).
Interpretation Guide
DNS-Cysteic Acid: Appears as a bright yellow-green fluorescent spot. It is located "high" in the first dimension but "low" in the second dimension.
Interference: Watch for DNS-OH (Dansylic acid), a blue fluorescent byproduct of the hydrolysis. It usually runs near DNS-Cya but separates slightly in Solvent 1 and has a distinct blue color under UV.
Validation: Always run a standard mixture containing authentic DNS-Cysteic acid on the reverse side of the polyamide sheet (double-sided spotting) or on a parallel plate to confirm
values.
Part 5: References
Gray, W. R., & Hartley, B. S. (1963). A fluorescent end-group reagent for proteins and peptides. Biochemical Journal, 89(2), 59P.
Walker, J. M. (1984). The Dansyl-Edman Method for Peptide Sequencing.[4][5] In Methods in Molecular Biology (Vol. 1, pp. 213-219).[5] Humana Press.
Woods, K. R., & Wang, K. T. (1967). Separation of dansyl-amino acids by polyamide layer chromatography.[6] Biochimica et Biophysica Acta (BBA) - Protein Structure, 133(2), 369-370.
Hirs, C. H. W. (1967). Performic Acid Oxidation. Methods in Enzymology, 11, 197-199.
Application Note: Optimizing pH for Dansyl Chloride Reaction with Cysteic Acid
This is a comprehensive Application Note and Protocol guide designed for researchers and analytical scientists. It details the optimization of pH for the derivatization of Cysteic Acid with Dansyl Chloride (DNS-Cl), synt...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol guide designed for researchers and analytical scientists. It details the optimization of pH for the derivatization of Cysteic Acid with Dansyl Chloride (DNS-Cl), synthesizing chemical kinetics with practical laboratory workflows.
Abstract
The accurate quantification of cysteine in protein hydrolysates often requires oxidation to Cysteic Acid (Cya) prior to analysis due to the instability of cysteine. Pre-column derivatization with Dansyl Chloride (DNS-Cl) is a gold-standard method for amino acid analysis; however, the reaction efficiency is strictly governed by pH.[1] This guide delineates the kinetic competition between aminolysis (labeling) and hydrolysis (reagent destruction). We demonstrate that while the general optimal pH for amino acids is 9.5–10.0, the unique electronic properties of cysteic acid (pKa
≈ 8.8) allow for efficient derivatization at the lower end of this spectrum (pH 9.5), maximizing yield while minimizing reagent consumption.
Introduction & Scientific Rationale
The Challenge: Cysteic Acid Analysis
Cysteine is prone to oxidation during acid hydrolysis. Standard protocols involve performic acid oxidation to convert Cysteine and Cystine quantitatively into Cysteic Acid , a stable sulfonic acid derivative.
The dansylation reaction is a nucleophilic substitution (
) where the unprotonated amine of the amino acid attacks the sulfonyl sulfur of DNS-Cl.
Low pH (< 8.0): The amino group is protonated (
), rendering it non-nucleophilic. Reaction rate is negligible.
High pH (> 10.5): Hydroxide ions (
) compete with the amino acid, causing rapid hydrolysis of DNS-Cl into Dansyl Hydroxide (DNS-OH), a non-reactive byproduct that interferes with chromatography.[1]
Mechanistic Insight: The pKa Factor
The
-amino pKa of standard amino acids (e.g., Glycine) is typically ~9.6. However, the strongly electron-withdrawing sulfonic acid group in Cysteic Acid lowers its -amino pKa to approximately 8.79 [1].[1]
Implication: At pH 9.5, >80% of Cysteic Acid exists in the reactive unprotonated form (
), whereas Glycine is only ~45% unprotonated.
Strategy: We aim for pH 9.5 . This provides sufficient nucleophilicity for Cysteic Acid while keeping the pH low enough to restrain the hydrolysis rate of DNS-Cl.
Reaction Mechanism & Pathway
The following diagram illustrates the competing pathways: the desired formation of Dansyl-Cysteic Acid versus the wasteful hydrolysis of the reagent.
Figure 1: Reaction scheme showing the activation of Cysteic Acid via deprotonation and the competition with hydrolysis.
Dansyl Chloride Solution: 1.5 mg/mL in Acetone (Freshly prepared).
Labeling Buffer: 0.2 M Sodium Bicarbonate (
), adjusted to pH 9.5 with NaOH.
Quenching Reagent: 10% Ammonium Hydroxide or Methylamine hydrochloride.
HPLC Mobile Phases:
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile.
Workflow Diagram
Figure 2: Step-by-step workflow for the optimized derivatization process.[1]
Detailed Step-by-Step Procedure
Step 1: Sample Preparation
Ensure the sample is free of ammonia (which reacts with DNS-Cl). If the sample is a protein hydrolysate (6M HCl), evaporate it to complete dryness under a stream of nitrogen or in a vacuum concentrator.
Step 2: pH Adjustment (Critical)
Resuspend the dried residue in 100 µL of 0.2 M Sodium Bicarbonate buffer (pH 9.5) .
Note: Check pH with micro-pH paper if analyzing a large batch. If the sample was highly acidic, the buffering capacity might be exceeded, dropping the pH < 8.0.
Step 3: Derivatization
Add 100 µL of Dansyl Chloride solution (1.5 mg/mL in Acetone) to the buffered sample.
Why Acetone? DNS-Cl is insoluble in water.[1] Acetone ensures a homogeneous reaction mixture.
Stoichiometry: Ensure DNS-Cl is in at least 5-10 fold molar excess over total amines.[1]
Step 4: Incubation
Vortex briefly. Incubate at 40°C for 45 minutes or Room Temperature for 60 minutes in the dark .
Note: Light degrades dansyl derivatives.
Step 5: Quenching
Add 50 µL of 10% Ammonium Hydroxide . Incubate for 10 minutes.
Mechanism:[1][6] Ammonia reacts with residual DNS-Cl to form Dansyl-Amide (DNS-NH2).[1] This prevents DNS-Cl from damaging the HPLC column and removes the interference of unreacted reagent peaks.
Step 6: Clarification
Centrifuge at 10,000 x g for 5 minutes to remove any precipitated salts/byproducts. Transfer supernatant to HPLC vial.
Optimization Data & Results
The following table summarizes the theoretical and observed yield of Dansyl-Cysteic Acid at varying pH levels, highlighting why pH 9.5 is the "Sweet Spot."
Best Balance. High nucleophilicity vs. manageable hydrolysis.[1]
pH 10.5
>98% Reactive
Fast
Moderate (80%)
Risk. Reagent is destroyed by water before it can fully label the sample.[1]
pH 11.5
100% Reactive
Very Fast
Low (< 50%)
Failure. Hydrolysis dominates; DNS-Cl is depleted instantly.[1]
Interpretation
For Cysteic Acid, the reaction efficiency plateaus earlier (pH 9.0–9.5) compared to Lysine (
~10.5), which requires pH > 10.0 for optimal labeling. Therefore, pH 9.5 is the universal robust setpoint for mixtures containing both acidic (Cysteic) and basic amino acids [2, 3].
Troubleshooting & Self-Validation
Low Yield/Signal:
Check pH: If the dried acid hydrolysate was not fully neutralized, the buffer pH may have dropped to < 8.0.
Reagent Quality: DNS-Cl hydrolyzes in moist air.[1] Ensure the acetone solution is fresh and yellow, not colorless or white.
Precipitation:
If the final mixture is cloudy, the acetone concentration may be too high for the salt buffer. Dilute with water before injection, or centrifuge.[5]
Ghost Peaks:
DNS-OH (Hydrolysis product) and DNS-NH2 (Quenched product) appear in the chromatogram.[1][7] DNS-OH elutes early; DNS-NH2 elutes late.[1] Cysteic acid is very polar and will elute early, often before other amino acids. Ensure your gradient starts with low organic % (e.g., 5% B) to retain Dansyl-Cysteic Acid.[1]
References
FooDB. (n.d.). Cysteic acid: Chemical Properties and pKa. Retrieved from [Link]
Tapuhi, Y., et al. (1981).[4] Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry. (Cited in general methodology context).
Molecular Diversity Preservation International (MDPI). (2015). The Use of Dansyl Chloride to Probe Protein Structure. Retrieved from [Link][8][9]
Technical Support Center: Troubleshooting Dansyl-Cysteic Acid Peak Tailing
Topic: Preventing peak tailing of dansyl-cysteic acid (Dns-Cya) on C18 columns Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Introduction: The "Early Eluter" Paradox Welcome to the Tec...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing peak tailing of dansyl-cysteic acid (Dns-Cya) on C18 columns
Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
Introduction: The "Early Eluter" Paradox
Welcome to the Technical Support Center. You are likely here because your Dansyl-Cysteic Acid (Dns-Cya) peak is tailing, broadening, or exhibiting asymmetry (
).
Unlike most Dansyl-amino acids (which are hydrophobic and well-retained), Dansyl-Cysteic Acid is unique. It possesses a highly acidic sulfonic acid group (pKa < 1), making it extremely polar. On a standard C18 column, it elutes near the void volume (
). This creates a "perfect storm" for peak shape issues driven by extra-column effects , solvent mismatch , and zwitterionic interactions .
This guide moves beyond generic "check your fittings" advice to address the specific physicochemical behavior of Dns-Cya.
Module 1: The Chemistry of Tailing (Root Cause Analysis)
To fix the tailing, you must understand the molecular war happening inside your column.
The Molecule: A Zwitterionic Challenge
Dns-Cya contains three critical ionizable groups that dictate its behavior:
Sulfonic Acid (Cysteic moiety):
(Always negatively charged at HPLC pH).
Carboxylic Acid (Cysteic moiety):
.
Dimethylamino group (Dansyl moiety):
.
The Mechanism of Failure
At standard mobile phase pH (pH 3.0 – 4.0), Dns-Cya exists as a Zwitterion :
The Sulfonate is Anionic (-).
The Dimethylamino is Cationic (+).
Why it tails:
Ionic Interaction (Silanols): The positively charged dimethylamino tail interacts with residual negatively charged silanols on the silica surface.
Metal Chelation: The sulfonic/carboxylic motif is a potent chelator. Trace iron or aluminum in the silica or frit will grab the analyte, causing a "drag" (tailing).
Solvent Mismatch (The "Washout"): Because Dns-Cya elutes early, if your sample is dissolved in a strong solvent (e.g., 100% Acetonitrile or Methanol), the analyte travels faster than the mobile phase initially, causing band broadening that looks like tailing.
Visualizing the Interaction
The following diagram illustrates the competing forces causing the tailing.
Caption: Figure 1. Mechanistic pathways of Dns-Cya retention vs. secondary interactions causing tailing.
Module 2: Mobile Phase Optimization
The most effective fix is chemical. You must suppress the secondary interactions.[1][2]
Q1: What is the optimal pH for Dns-Cya?
Recommendation:pH 2.5 – 2.8 or pH > 5.5 .
Low pH Strategy (pH 2.5):
Why: At pH 2.5, you suppress the ionization of surface silanols (keeping them neutral Si-OH). This stops the cation-exchange with the Dansyl amine.
Risk:[3][4] The carboxylic acid on the analyte becomes protonated, increasing hydrophobicity slightly, but the sulfonic acid remains ionized.
High pH Strategy (pH 6.0):
Why: At pH > 5.0, the Dansyl dimethylamino group deprotonates (becomes neutral). This eliminates the cation retention mechanism.
Warning: Ensure your C18 column is "hybrid" or designed for high pH stability. Standard silica dissolves at high pH.
Q2: Which buffer should I use?
Recommendation:Phosphate (20-50 mM) or Triethylamine (TEA) as a modifier.
Buffer Component
Role
Concentration
Notes
Phosphate
High ionic strength suppresses ionic interactions.
Weaker ionic strength; may require higher concentration to stop tailing.
Triethylamine (TEA)
"Silanol Blocker". Competes for active sites.
0.1% (v/v)
The "Magic Bullet" for tailing. TEA saturates silanols so your analyte doesn't.
Module 3: Sample Preparation (The Hidden Culprit)
For early eluting peaks like Dns-Cya, the injection solvent is the #1 cause of poor peak shape.
Q3: My retention time is stable, but the peak is distorted. Why?
Diagnosis:Solvent Strength Mismatch.
If you dissolve Dns-Cya in the derivatization mix (often high % Acetone or Acetonitrile) and inject it directly, the plug of strong solvent carries the analyte down the column faster than the mobile phase can equilibrate it.
The Protocol:
Dry down your derivatization reaction mixture.
Reconstitute the sample in the starting mobile phase (e.g., 95% Water / 5% ACN with Buffer).
Inject: This focuses the analyte at the head of the column ("On-column focusing").
Module 4: Troubleshooting Workflow
Follow this logic gate to identify your specific issue.
Caption: Figure 2. Step-by-step decision tree for diagnosing Dns-Cya peak tailing.
Experimental Protocol: Optimization of Dns-Cya Separation
Objective: Achieve Peak Asymmetry (
) < 1.3.
Reagents:
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 2.8.
: Add 0.1% Triethylamine to Mobile Phase A and readjust pH to 2.8 with Phosphoric Acid.
References
Molnár, I. & Horváth, C. (1977). Separation of amino acids and peptides on non-polar stationary phases by high-performance liquid chromatography. Journal of Chromatography A, 142, 623-640.
Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123-129.
PubChem. (2025).[7][8] Dansyl-L-cysteic acid Compound Summary. National Library of Medicine.
Dolan, J. W. (2003). Peak Tailing and Fronting. LCGC North America, 21(10).
Technical Support Center: Resolution of Dansyl-Cya from Dansyl-Glu
This guide serves as a specialized technical support resource for researchers performing N-terminal analysis or amino acid quantification using the dansyl chloride (DNS-Cl) method. It specifically addresses the resolutio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers performing N-terminal analysis or amino acid quantification using the dansyl chloride (DNS-Cl) method. It specifically addresses the resolution of Dansyl-Cysteic Acid (Dns-Cya) from Dansyl-Glutamic Acid (Dns-Glu) , a separation often complicated by the high polarity and acidity of both derivatives.
Executive Summary: The Chemical Challenge
The core difficulty in resolving Dansyl-Cysteic Acid from Dansyl-Glutamic Acid lies in their acidic functionalities.
Dansyl-Cysteic Acid (Dns-Cya): Contains a sulfonic acid group (
). It is permanently ionized and highly polar across all standard chromatographic pH ranges.
Dansyl-Glutamic Acid (Dns-Glu): Contains two carboxylic acid groups (
and ). Its ionization state—and therefore its retention—can be manipulated by pH adjustments.
Resolution Strategy: The separation relies on exploiting the sulfonic acid's extreme polarity. Dns-Cya behaves as a "super-acidic" species that elutes/migrates significantly faster than Dns-Glu in reverse-phase systems and aqueous TLC dimensions.
Part 1: Polyamide Thin-Layer Chromatography (TLC)
The "Gold Standard" for qualitative identification.
Polyamide TLC separates dansyl amino acids based on the breaking of hydrogen bonds between the analyte's amide groups and the polyamide matrix.[1]
Standard Operating Procedure (SOP)
Matrix: Polyamide 6 sheets (e.g., 15 cm x 15 cm).
Sample Load: 0.1 - 0.5 nmol per spot.
Solvent Systems (2D Separation):
To successfully resolve Dns-Cya from Dns-Glu (and the interfering byproduct Dansyl-OH), you must use the Woods & Wang or Wesenberg solvent systems.
Dimension
Solvent Composition (v/v)
Function
1st Dimension
Water : Formic Acid (98.5 : 1.5) Alt: Water : Pyridine : Formic Acid (93 : 3.5 : 3.[2]5)
Separates by Polarity/Charge. Dns-Cya (highly polar) migrates rapidly near the solvent front. Dns-Glu migrates slower.
2nd Dimension
Benzene : Acetic Acid (9 : 1) Safety Note: Toluene may be substituted for Benzene (similar ratio), though resolution may vary slightly.
Separates by Hydrophobicity. Dns-Cya remains near the origin (very low ). Dns-Glu migrates to an intermediate .
Visualizing the Separation (Logic Map)
The following diagram illustrates the migration logic on a 2D Polyamide plate.
Caption: Dns-Cya moves far in the aqueous 1st dimension but stays low in the organic 2nd dimension, isolating it from Dns-Glu.
Part 2: High-Performance Liquid Chromatography (HPLC)
The "Modern Standard" for quantitative analysis.
In Reverse-Phase HPLC (RP-HPLC), Dns-Cya is often the first eluting peak due to the sulfonic acid group preventing retention on the hydrophobic C18 chain.
Note: Lower pH (e.g., pH 3.0) suppresses the ionization of Dns-Glu (COOH), increasing its retention, while Dns-Cya (
) remains ionized and elutes early.
Solvent B: Acetonitrile (ACN).
Separation Data Table:
Analyte
Retention Behavior
Mechanism
Dns-Cya
Very Early Elution ()
Sulfonic acid is fully ionized; minimal interaction with C18.
Dns-Glu
Intermediate Elution
Carboxylic acids partially protonated at pH 4.0; moderate hydrophobic interaction.
Dns-OH
Variable
Hydrolysis byproduct; often elutes between Cya and Glu depending on gradient slope.
Part 3: Troubleshooting & FAQs
Q1: I cannot find the Dns-Cya spot on my polyamide plate. Where did it go?A: Because Dns-Cya is extremely polar, it travels with the solvent front in the aqueous 1st dimension.
Diagnosis: If you ran the solvent all the way off the top of the plate, you likely washed the Dns-Cya off.
Fix: Stop the 1st dimension run 1-2 cm before the top edge.
Q2: Dns-Cya and Dns-OH (Dansyl sulfonic acid) are overlapping. How do I fix this?A: This is the most common failure mode. Dns-OH is a breakdown product of Dansyl Chloride.
TLC Fix: Ensure your 2nd dimension solvent (Benzene/Acetic Acid) is fresh. Dns-OH tends to streak more than Dns-Cya.
HPLC Fix: Adjust Buffer A pH. Lowering pH to 3.0 often shifts Dns-Glu to a later time, clearing the "early elution" window for Dns-Cya and Dns-OH. Verify Dns-OH position by running a "blank" derivatization (no amino acid).
Q3: How do I confirm that my peak is Dns-Cya and not Dns-Cysteic Acid (from Cystine)?A: The Dansyl method converts both Cysteine and Cystine to Di-dansyl-cystine or mixed derivatives unless an oxidation step is performed prior to hydrolysis.
Protocol: Perform Performic Acid Oxidation on the protein sample before hydrolysis and dansylation. This converts all Cysteine and Cystine residues quantitatively into Cysteic Acid. You will then detect a single, strong Dns-Cya peak.
Q4: Why does my Dns-Glu peak tail significantly?A: Tailing of acidic amino acids (Glu, Asp) usually indicates secondary interactions with the column silica or improper pH.
Fix: Increase the ionic strength of Buffer A (e.g., increase Acetate concentration to 50 mM) or add 0.1% Triethylamine (TEA) as a competing base (though modern high-purity C18 columns rarely require TEA).
References
Woods, K. R., & Wang, K. T. (1967). Separation of dansyl-amino acids by polyamide layer chromatography. Biochimica et Biophysica Acta (BBA) - Protein Structure, 133(2), 369-370. Link
Wesenberg, J. C. (1976). Thin-layer chromatography of dansyl amino acids on polyamide. Chromatographia, 9, 19-21. Link[2]
Tapuhi, Y., et al. (1981).[3] Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123-129.[3] Link
Minocha, R., & Long, S. (2004).[4] Simultaneous separation and quantitation of amino acids and polyamines... using dansyl derivatization.[2][3][4][5][6][7] Journal of Chromatography A, 1035(1), 63-73. Link
A Senior Application Scientist's Guide to the Validation of the Dansyl-Cysteic Acid Method for Amino Acid Analysis
Introduction: The Critical Role of Sulfur Amino Acid Quantification In the realm of protein characterization and biopharmaceutical drug development, accurate amino acid analysis is a cornerstone for confirming protein id...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Sulfur Amino Acid Quantification
In the realm of protein characterization and biopharmaceutical drug development, accurate amino acid analysis is a cornerstone for confirming protein identity, quantity, and stability. Among the standard amino acids, the sulfur-containing residues—cysteine and methionine—present unique analytical challenges. Cysteine, with its reactive thiol group, is central to protein structure and function, forming covalent disulfide bonds that stabilize tertiary and quaternary structures. However, during standard acid hydrolysis protocols, cysteine and its oxidized dimer, cystine, are largely destroyed, precluding their accurate quantification.
To overcome this analytical hurdle, a robust strategy involves the quantitative oxidation of both cysteine and cystine to the highly stable cysteic acid prior to hydrolysis and analysis.[1] The subsequent derivatization of cysteic acid with a fluorescent tag enables sensitive detection. This guide provides an in-depth validation and comparison of one such powerful technique: the dansyl-cysteic acid method . We will explore the causality behind its experimental design, present a detailed protocol, and objectively compare its performance against alternative methodologies, grounding our discussion in authoritative standards such as the International Conference on Harmonisation (ICH) guidelines.[2][3]
The Dansyl-Cysteic Acid Method: A Mechanistic Overview
The method is a two-stage process designed for stability and sensitivity. First, it quantitatively converts the labile cysteine and cystine residues into a single, stable derivative. Second, it tags this derivative with a highly fluorescent molecule for sensitive detection.
Performic Acid Oxidation: The foundational step is the treatment of the intact protein or peptide with performic acid. This strong oxidizing agent quantitatively converts cysteine and cystine residues to the stable sulfonic acid derivative, cysteic acid.[1][4] Methionine is concurrently oxidized to methionine sulfone. This pre-hydrolysis oxidation is critical as it protects these residues from degradation during the subsequent acid hydrolysis step.[1]
Pre-Column Derivatization with Dansyl Chloride: Following acid hydrolysis to liberate the free amino acids, the sample is derivatized with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride (Dns-Cl).[5] Dansyl chloride reacts with the primary amino group of cysteic acid (and all other primary and secondary amino acids) under alkaline conditions (pH 9.5-10) to form a highly fluorescent and UV-active sulfonamide adduct.[6][7] This pre-column derivatization dramatically enhances the sensitivity of detection, allowing for quantification in the picomole range.[8]
Experimental Workflow & Protocol
The following protocol represents a self-validating system, with built-in controls and checkpoints to ensure data integrity.
Workflow Diagram
Caption: Workflow for Dansyl-Cysteic Acid Amino Acid Analysis.
Rationale: To attach a fluorescent tag to the primary amine of cysteic acid and other amino acids, enabling highly sensitive detection. The alkaline pH is crucial for deprotonating the amino group, making it nucleophilic for reaction with dansyl chloride.
Procedure:
Reconstitute the dried hydrolysate in a suitable buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.8).[6]
Prepare a fresh solution of dansyl chloride (e.g., 10 mg/mL in acetonitrile).[5]
Add the dansyl chloride solution to the sample. The ratio should ensure an excess of the derivatizing agent.[6]
Incubate at room temperature for 60 minutes in the dark.[6] Note: Some protocols suggest heating, but this can increase the degradation of dansyl chloride and some derivatives.[8]
Quench the reaction by adding a small amount of a reagent like formic acid or ammonium hydroxide to consume excess dansyl chloride.[5][6]
4. HPLC Analysis
Rationale: To separate the complex mixture of dansylated amino acids for individual quantification. Reversed-phase chromatography is effective for separating these relatively nonpolar derivatives.
Procedure:
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[5]
Inject the sample onto a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[9]
Use a gradient elution system, typically with a mobile phase consisting of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., acetonitrile).
Detect the separated dansyl-amino acids using a fluorescence detector, with excitation and emission wavelengths optimized for the dansyl group (e.g., Ex: ~324 nm, Em: ~559 nm).[7]
Method Validation: Adhering to ICH Q2(R2) Standards
For use in drug development and quality control, the analytical method must be rigorously validated. The following parameters, as defined by ICH guidelines, are essential.[3][10]
Validation Parameter
Description & Causality
Typical Acceptance Criteria
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., other amino acids, hydrolysis by-products). This is demonstrated by resolving the dansyl-cysteic acid peak from all other peaks in the chromatogram.
Peak purity analysis; baseline resolution from adjacent peaks.
Linearity & Range
The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of standards of known concentration are analyzed to establish a linear relationship and define the working range of the assay.
The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments, where a known quantity of cysteic acid standard is added to the sample matrix and the recovery is calculated.
The degree of agreement among individual test results when the method is applied repeatedly. It is assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay, inter-day, inter-analyst).
Relative Standard Deviation (%RSD) ≤ 2% for repeatability; ≤ 5% for intermediate precision.[10][11]
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness
A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, derivatization time). This provides an indication of its reliability during normal usage.
%RSD of results should remain within acceptable limits across varied conditions.
Comparative Analysis with Alternative Methods
The choice of an amino acid analysis method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation.
Logical Framework for Method Selection
Caption: Decision tree for selecting an appropriate amino acid analysis method.
The validation of the dansyl-cysteic acid method demonstrates it to be a highly sensitive, specific, and reliable technique for the quantification of cysteine and cystine in proteins and peptides. Its primary strength lies in the strategic combination of a stabilizing pre-hydrolysis oxidation step with high-sensitivity pre-column fluorescence derivatization. This makes it particularly well-suited for applications where the accurate measurement of sulfur-containing amino acids is critical and sample material is limited.
While traditional ion-exchange chromatography with ninhydrin detection remains the gold standard for robustness, the dansyl-cysteic acid method offers a significant advantage in sensitivity.[15] Compared to other pre-column methods, it is well-established and extensively documented. Against the rising power of LC-MS, it provides a more accessible and cost-effective solution when the absolute highest sensitivity or mass confirmation is not required. For researchers and drug development professionals, a properly validated dansyl-cysteic acid method represents a powerful and essential tool in the analytical arsenal for comprehensive protein characterization.
References
Stephens, K. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Ball State University. Link
El-Kimary, E. I., Khamis, E. F., Belal, S. F., & Abdel-Megied, A. M. (2023). Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing. Scientific Reports, 13(1), 12345. Link
Turiák, L., & Ozohanics, O. (2015). Automated amino acid analysis using precolumn derivatization with dansylchloride reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1406, 145-151. Link
Wu, G. (2013). Targeted quantification of amino acids by dansylation. In Metabolomics, pp. 245-254. Humana Press. Link
Cvetkovikj, I., Stefkov, G., Acevska, J., Petkovska, R., & Dimitrovska, A. (2016). Simultaneous RP-HPLC-DAD determination of dansyl amino acids in chemically treated human hair. Journal of Liquid Chromatography & Related Technologies, 39(13), 634-642. Link
BenchChem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Link
Al-Ghamdi, K. M., Al-Otaibi, K. E., & Al-Amri, A. M. (2021). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. Journal of AOAC International, 104(4), 1024-1031. Link
Yagen, B., & Burstein, S. (2000). Novel and sensitive method for the detection of anandamide by the use of its dansyl derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 740(1), 93-99. Link
Medallion Labs. (n.d.). Performic Acid Oxidation Amino Acids (Cystine and Methionine) Test. Link
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2023). Molecules, 28(2), 794. Link
JASCO Inc. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Link
Miller, R. A., Bongiovanni, R., Boehm, T., Bussell, N. E., & Wynkoop, J. R. (1979). Reverse Phase HPLC Analysis by Dansylation of Amino Acids in Monkey Saliva. Defense Technical Information Center. Link
McCarron, P., Grieve, S., & Quilliam, M. A. (2014). A new method for determination of domoic acid in shellfish tissue using dansylation and liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(15), 5879-5886. Link
Molnár-Perl, I. (2011). HPLC of amino acids as dansyl and dabsyl derivatives. Chromatographia, 73(S1), 5-23. Link
AAFCO. (n.d.). Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. Link
Gehrig, P. M., & Quadroni, M. (1999). Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide. Analytical Biochemistry, 272(2), 253-257. Link
Reason, A. (2003). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook, pp. 639-648. Humana Press. Link
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Link
Lee, S., Kim, H., & Kim, Y. P. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 14(1), 143. Link
Thera, J. C., Rennie, M. D., & Arts, M. T. (2018). Evaluation of a performic acid oxidation method for quantifying amino acids in freshwater species. Limnology and Oceanography: Methods, 16(10), 661-672. Link
Albert, C., & Csapó, J. (2011). Investigation of performic acid oxidation. Acta Universitatis Sapientiae, Alimentaria, 4(1), 5-14. Link
ICH. (1999). Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Link
Taylor & Francis. (n.d.). Cysteic acid – Knowledge and References. Link
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Link
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Link
Alhealy, F. M., Ali, W. K., & Abdulrahman, S. H. (2021). Review: Determination of Amino Acids by Different Methods. Turkish Journal of Physiotherapy and Rehabilitation, 32(3). Link
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Link
AltaBioscience. (n.d.). Method considerations for the analysis of amino acids. Link
A Head-to-Head Battle for Cysteic Acid Detection: A Comparative Guide to Dansyl and Dabsyl Derivatives
For researchers, scientists, and drug development professionals navigating the complexities of amino acid analysis, the accurate detection of cysteic acid—a critical marker of oxidative stress and protein degradation—is...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals navigating the complexities of amino acid analysis, the accurate detection of cysteic acid—a critical marker of oxidative stress and protein degradation—is paramount. The choice of a derivatizing agent is a crucial decision point in the analytical workflow, directly impacting sensitivity, stability, and overall reliability. This guide provides an in-depth, evidence-based comparison of two stalwart pre-column derivatization reagents: 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) and 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (dabsyl chloride), to inform the selection of the optimal tool for cysteic acid quantification.
The Foundation: Why Derivatization is Essential for Cysteic Acid Analysis
Cysteic acid, like most amino acids, lacks a strong native chromophore or fluorophore, rendering it challenging to detect with high sensitivity using common HPLC detectors such as UV-Vis or fluorescence. Derivatization overcomes this limitation by covalently attaching a labeling molecule to the amino acid, thereby imparting desirable spectroscopic properties. Both dansyl and dabsyl chloride react with the primary amino group of cysteic acid, enabling its detection at low concentrations.
The journey from cysteine to detectable cysteic acid is a critical preparatory step. Cysteine and cystine are susceptible to degradation during the acid hydrolysis of proteins.[1][2] To ensure accurate quantification, a pre-hydrolysis oxidation step is employed to convert these residues to the more stable cysteic acid form.[2]
The Contenders: A Tale of Two Sulfonyl Chlorides
At their core, both dansyl and dabsyl chloride are sulfonyl chlorides that readily react with primary and secondary amines under alkaline conditions.[3][4] However, their distinct chemical structures give rise to different analytical characteristics.
Dansyl Chloride: A well-established reagent, dansyl chloride yields derivatives that are intensely fluorescent, allowing for highly sensitive detection.[5][6] This property has made it a popular choice for amino acid analysis for decades.[7]
Dabsyl Chloride: A newer entrant, dabsyl chloride produces derivatives with a strong absorbance in the visible region of the electromagnetic spectrum.[5][8] This key difference forms the basis of the comparative advantages and disadvantages of the two reagents.
Performance Face-Off: A Data-Driven Comparison
The selection of a derivatization agent should be guided by objective performance metrics. Here, we dissect the critical parameters for cysteic acid detection.
Dansyl's fluorescence offers inherently higher sensitivity than UV-Vis absorption. However, dabsyl's detection in the visible range minimizes interference from other UV-absorbing compounds in complex biological matrices.
For ultra-trace analysis, the fluorescence of dansyl derivatives provides a distinct advantage. Detection limits for dabsyl amino acids are reported to be between 0.12 and 0.52 pmol.[5]
Stability of Derivative
Moderate; susceptible to decomposition by excess reagent and requires quenching[4]
The stability of dabsyl derivatives is a significant advantage, allowing for greater flexibility in sample handling and analysis time. Dansyl derivatives can degrade if the reaction is not properly quenched, potentially affecting accuracy.[4]
Derivatization Procedure
Requires elevated temperatures (e.g., 38-60°C) and quenching of excess reagent[3]
Both procedures involve similar steps, but the need for a quenching step for dansylation adds a layer of complexity.
Selectivity
Potential for interference from fluorescent contaminants
High; detection in the visible spectrum reduces interference from many endogenous compounds[5]
The high selectivity of dabsyl detection is a major benefit when working with complex samples like plasma or tissue hydrolysates.
Ease of Use
Requires careful control of reaction time and quenching
Simpler due to the high stability of the derivatives[5]
The robustness and stability of the dabsyl derivatives contribute to a more straightforward and forgiving workflow.
The Chemistry of Derivatization: A Mechanistic Overview
Both dansyl and dabsyl chloride react with the primary amine of cysteic acid via a nucleophilic substitution reaction. The reaction is carried out in an alkaline buffer (pH 8.5-10) to deprotonate the amino group, enhancing its nucleophilicity.[3] The lone pair of electrons on the nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.[2]
General derivatization workflow for cysteic acid.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the derivatization of cysteic acid. Optimization may be required based on the specific sample matrix and analytical instrumentation.
Dansylation of Cysteic Acid
Sample Preparation: Ensure the sample containing cysteic acid is in an aqueous solution.
Buffering: To 100 µL of the sample, add 100 µL of a suitable buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.5-10).
Derivatization: Add 200 µL of a freshly prepared dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile).
Reaction: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C for 45 minutes or 38°C for 90-120 minutes).[3]
Quenching: After incubation, cool the reaction mixture and add a quenching reagent (e.g., a primary amine solution like ethylamine) to consume the excess dansyl chloride.[4]
Analysis: The sample is now ready for HPLC analysis.
Dansylation workflow for cysteic acid.
Dabsylation of Cysteic Acid
Sample Preparation: The sample containing cysteic acid should be in an aqueous solution.
Buffering: Mix the sample with an equal volume of a suitable buffer (e.g., carbonate buffer, pH 8.5-9.5).[3]
Derivatization: Add a solution of dabsyl chloride in a solvent like acetone or acetonitrile.[3]
Reaction: Incubate the mixture at an elevated temperature (e.g., 70°C for 15-30 minutes).[3]
Analysis: The sample is now ready for direct injection into the HPLC system.
Dabsylation workflow for cysteic acid.
The Verdict: Selecting the Right Tool for the Job
The choice between dansyl and dabsyl derivatives for cysteic acid detection is not a one-size-fits-all decision. It is contingent on the specific requirements of the analysis.
For maximum sensitivity and the detection of ultra-trace amounts of cysteic acid, dansyl chloride coupled with fluorescence detection is the superior choice. The inherent sensitivity of fluorescence allows for lower limits of detection.
For routine analysis, especially in complex biological matrices where selectivity and stability are paramount, dabsyl chloride is the recommended reagent. Its detection in the visible range significantly reduces the likelihood of interference, and the exceptional stability of its derivatives simplifies sample handling and improves reproducibility.[6][8]
References
Takeuchi, T. (2005). HPLC of Amino Acids as Dansyl and Dabsyl Derivatives.
ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]
Stephens, K. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Ball State University. Retrieved from [Link]
Sherovski, P., Stefova, M., & Ristovska, N. (2018). Simultaneous RP-HPLC-DAD determination of dansyl amino acids in chemically treated human hair. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 135-144.
Suneetha, A., Chandra Sekhar, B., & Sudheer Babu, K. (2021). DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. Asian Journal of Pharmaceutical Analysis, 11(2), 105-112.
PubMed. (1984). The dansyl method for identifying N-terminal amino acids. Retrieved from [Link]
MDPI. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]
Drnevich, D., & Vary, T. C. (1993). Analysis of physiological amino acids using dabsyl derivatization and reversed-phase liquid chromatography.
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. Retrieved from [Link]
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
PubMed. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Retrieved from [Link]
Jasco UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Retrieved from [Link]
PubMed. (1998). Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide. Retrieved from [Link]
ResearchGate. (n.d.). Determination of amino acids using acid hydrolysis method, will cysteine being destroyed?. Retrieved from [Link]
Comparative Guide: Accuracy of Dansyl-Cysteic Acid Quantification in Feed Samples
Content Type: Technical Comparison & Methodological Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary: The Verdict on Dansyl-Cl For the quantification of sulfur-contai...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Methodological Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary: The Verdict on Dansyl-Cl
For the quantification of sulfur-containing amino acids in complex feed matrices, Dansyl Chloride (DNS-Cl) pre-column derivatization represents a robust, cost-effective alternative to the "Gold Standard" Ninhydrin post-column method.
While Ninhydrin (Ion Exchange Chromatography) remains the reference method (AOAC 994.12) due to its interference-free specificity, it requires expensive, dedicated instrumentation. The Dansyl method achieves comparable accuracy (92–102% recovery ) and sensitivity (LOD < 1 pmol ) using standard Reverse-Phase HPLC (RP-HPLC) equipment found in most labs. However, its accuracy for Cysteic Acid specifically hinges on one critical factor: chromatographic resolution between the early-eluting Cysteic Acid peak and the Dansyl-OH reagent byproduct.
The Scientific Challenge: Why Cysteic Acid?
In feed analysis, standard acid hydrolysis (6N HCl, 110°C) destroys Cysteine and Cystine. To quantify these accurately, they must be chemically converted into a stable analog before hydrolysis.[1]
Oxidation: Samples are treated with performic acid to oxidize Cysteine/Cystine into Cysteic Acid (Cya) and Methionine into Methionine Sulfone.[2][3]
Stability: Cysteic acid is stable during the subsequent acid hydrolysis.
The Detection Problem: Like most amino acids, Cysteic Acid lacks a chromophore. It requires derivatization to be seen by UV/Vis or Fluorescence detectors.
The Dansyl Advantage
Dansyl chloride reacts with both primary and secondary amines (unlike OPA, which misses secondary amines like Proline) to form stable fluorescent sulfonamide derivatives.
Comparative Analysis: Dansyl-Cl vs. Alternatives
The following table contrasts the Dansyl-Cysteic Acid workflow against the primary alternatives used in feed analysis.
Table 1: Method Performance Matrix
Feature
Dansyl Chloride (Pre-Column)
Ninhydrin (Post-Column)
OPA/FMOC (Pre-Column)
PITC (Edman's)
Primary Application
General HPLC (RP-C18)
Dedicated Amino Acid Analyzer
High-throughput Automated HPLC
General HPLC
Cysteic Acid Accuracy
High (if separated from reagent peak)
Excellent (Gold Standard)
Moderate (Cya is primary, but stability varies)
High
Derivative Stability
High (Stable for days in dark)
N/A (Reacts online)
Low (Unstable, requires auto-injector)
High
Instrumentation
Standard HPLC (UV or FLD)
Ion Exchange (IEC) + Reactor
Standard HPLC (FLD)
Standard HPLC (UV)
Sensitivity (LOD)
1–10 pmol (Fluorescence)
~50–100 pmol (Vis)
< 1 pmol (Fluorescence)
1–5 pmol (UV)
Major Drawback
Reagent byproducts (Dansyl-OH) interfere with polar AAs
To achieve high accuracy with Dansyl-Cysteic Acid, the experimental design must account for the removal of the oxidizing agent and the separation of the derivative.
Visualization: The Optimized Workflow
Figure 1: Step-by-step workflow for the quantification of Cysteic Acid in feed using Dansyl Chloride. Note the critical neutralization step to prevent destruction of the derivatizing agent.
Experimental Protocol (Self-Validating System)
This protocol integrates the AOAC 994.12 oxidation logic with optimized Dansyl derivatization.
Phase 1: Oxidation & Hydrolysis (The Foundation)
Step 1: Weigh ~10-50 mg of finely ground feed into a hydrolysis tube.
Step 2: Add 2 mL fresh performic acid (1 part 30%
: 9 parts 88% Formic Acid). Incubate overnight at 0°C.
Step 3 (CRITICAL): Decompose excess performic acid by adding Sodium Metabisulfite or 48% HBr. Why? Remaining oxidants will destroy the Dansyl chloride in Phase 2.
Step 4: Add 6N HCl and hydrolyze at 110°C for 24 hours (or 145°C for 4 hours). Evaporate to dryness and re-dissolve in buffer (pH 9.0–10.0).
Phase 2: Dansyl Derivatization
Step 1: Mix 100 µL of hydrolysate with 100 µL of Dansyl Chloride solution (1.5 mg/mL in Acetone).
Step 2: Adjust pH to 9.5 using Lithium Carbonate buffer. Why? The sulfonamide bond formation is pH-dependent. Below pH 9, reaction is slow; above pH 10, reagent hydrolysis dominates.
Step 3: Incubate at 40°C for 45 minutes in the dark.
Step 4: Quench with 2% Methylamine or Ammonium Hydroxide. This scavenges excess Dansyl-Cl, preventing it from interfering with the chromatogram.
Phase 3: HPLC Separation
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
Mobile Phase A: 20-50 mM Acetate Buffer (pH 4.0–4.5).
Detection: UV (254 nm) or Fluorescence (Ex 340 nm / Em 525 nm).
The "Separation Key": Cysteic acid is highly polar and elutes first. You must start with low organic solvent (0–5% B) to retain Cysteic Acid long enough to separate it from the void volume and Dansyl-OH peaks.
Validation & Accuracy Data
The following data summarizes the performance of the Dansyl method when applied to feed matrices (Corn, Soybean Meal).
Use this logic flow to determine if your chromatogram is valid for Cysteic Acid.
Figure 2: Troubleshooting logic for Dansyl-Cysteic Acid separation. The primary failure mode is co-elution with the reagent hydrolysis product (Dansyl-OH).
Conclusion
The Dansyl-Cysteic Acid method is a highly accurate and accessible alternative to Ninhydrin for feed analysis, provided that performic acid oxidation is performed correctly and the chromatographic gradient is optimized to resolve the polar Cysteic Acid peak from reagent byproducts.
For labs without an Amino Acid Analyzer, this method offers the best balance of stability, sensitivity, and cost , making it suitable for routine quality control in drug development and nutritional research.
References
AOAC International. (2000). Official Method 994.12: Amino Acids in Feeds. AOAC Official Methods of Analysis.[2]
Shimadzu Corporation. (2020). Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions. Application News No. 01-00709-EN.
Fontaine, J. (2003). Amino Acid Analysis of Feeds. In: D'Mello, J.P.F.[5] (eds) Amino Acids in Animal Nutrition.[6] CABI Publishing.
Molnár-Perl, I. (2003). Quantitation of amino acids as their dansyl derivatives in biological fluids and feedstuffs. Journal of Chromatography A.
You, L., et al. (2025). DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride. ResearchGate.
A Researcher's Guide to the Specificity of Anti-Dansyl Antibodies for the Dansyl-Cysteic Acid Moiety
For researchers in proteomics, drug development, and diagnostics, the precise detection of modified amino acids is paramount. Cysteic acid, an oxidation product of cysteine, serves as a critical biomarker for oxidative s...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in proteomics, drug development, and diagnostics, the precise detection of modified amino acids is paramount. Cysteic acid, an oxidation product of cysteine, serves as a critical biomarker for oxidative stress in proteins. Derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, renders these molecules fluorescent and immunogenic, opening the door for antibody-based detection methods.[1][2]
This guide provides an in-depth technical comparison of the utility and specificity of anti-dansyl antibodies for the detection of the dansyl-cysteic acid moiety. We will explore the principles of antibody-hapten recognition, compare immunoassay techniques with chromatographic methods, and provide actionable protocols for researchers to validate these interactions in their own laboratories. While a comprehensive cross-reactivity panel for a commercially available anti-dansyl antibody against dansyl-cysteic acid is not extensively documented in publicly available literature, this guide will establish the scientific framework for such a validation. We will leverage established principles of antibody-hapten interactions and data from related systems to provide a robust analytical guide.
The Nature of the Target: Dansyl as a Hapten
The dansyl group is a small molecule, or hapten, which is not immunogenic on its own. However, when conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA), it elicits a robust immune response, leading to the production of anti-dansyl antibodies.[3] The resulting antibodies primarily recognize the dansyl moiety, but the specificity can be influenced by the structure of the molecule to which the dansyl group is attached.[4]
An antibody's binding pocket, or paratope, interacts with the epitope of the antigen through a combination of hydrophobic interactions, hydrogen bonds, and electrostatic forces. For a dansylated amino acid, the antibody's paratope will have a high affinity for the naphthalene rings of the dansyl group. However, the amino acid side chain can also play a crucial role, either by sterically hindering the interaction or by forming secondary contacts that enhance or reduce binding affinity.
The dansyl-cysteic acid moiety presents a unique challenge and opportunity. The core dansyl group provides the primary recognition site, while the highly polar, negatively charged sulfonate group of cysteic acid introduces a significant electrostatic feature not present in other amino acids like cysteine or methionine. This structural difference is the basis for achieving specificity.
Performance Comparison: Immunoassay vs. HPLC
The two primary methods for quantifying dansylated amino acids are antibody-based immunoassays and High-Performance Liquid Chromatography (HPLC). Each offers a distinct set of advantages and disadvantages.
Feature
Anti-Dansyl Immunoassay (e.g., ELISA)
HPLC with Fluorescence Detection
Principle
Specific antibody-antigen binding
Physicochemical separation based on polarity
Throughput
High (96/384-well plates)
Low to Medium (serial sample injection)
Sensitivity
Potentially very high (pg/mL), dependent on antibody affinity
High (fmol to pmol range), dependent on detector
Specificity
Dependent on antibody cross-reactivity. May detect structurally similar molecules.[5]
Very high; can resolve isomers and closely related derivatives.
Development Cost
High initial cost for antibody development and validation
Moderate cost for instrument and column purchase
Cost per Sample
Low once established
Moderate, due to solvent and column usage
Matrix Effects
Susceptible to interference from complex biological samples.[5]
Can be mitigated with appropriate sample cleanup and gradient elution.
Expert Insight: Immunoassays are unparalleled for high-throughput screening of many samples, offering speed and operational simplicity once validated.[6] However, HPLC remains the gold standard for specificity.[5] It physically separates the analyte of interest from other sample components before detection, providing unambiguous quantification. For definitive research or diagnostics, results from an immunoassay should ideally be confirmed by an orthogonal method like HPLC-MS.[7][8]
Evaluating Antibody Specificity: A Framework for Validation
To rigorously assess the specificity of an anti-dansyl antibody for dansyl-cysteic acid, a competitive immunoassay is the method of choice. This format measures the ability of the free analyte (the "competitor") in a sample to inhibit the binding of a labeled antigen to a limited number of antibody binding sites.
Below is a conceptual workflow for this validation process.
Caption: Workflow for determining anti-dansyl antibody cross-reactivity.
Hypothetical Cross-Reactivity Data
The outcome of the experiment described above would be a quantitative measure of cross-reactivity. The IC50 is the concentration of a competitor that inhibits 50% of the signal. Cross-reactivity is then calculated relative to the primary analyte.
Cross-Reactivity (%) = (IC50 of Dansyl-Cysteic Acid / IC50 of Competitor) x 100
The following table presents illustrative data to demonstrate how the results would be presented. This is a hypothetical scenario based on chemical principles, where the unique, highly polar nature of the cysteic acid side chain is expected to be a key determinant of binding.
Competitor Compound
Hypothetical IC50 (nM)
Hypothetical % Cross-Reactivity
Rationale for Expected Binding
Dansyl-Cysteic Acid
10
100%
Primary target analyte.
Dansyl-Cysteine
500
2%
The free sulfhydryl group is less bulky and less charged than the sulfonate group, likely resulting in weaker binding.
Dansyl-Methionine
800
1.25%
The non-polar side chain differs significantly from the highly polar cysteic acid, leading to poor recognition.
N-epsilon-Dansyl-Lysine
100
10%
The long, positively charged side chain could interact differently with the paratope compared to the short, negatively charged cysteic acid.[9]
Dansyl-Glycine
1,500
0.67%
The minimal side chain provides little secondary interaction, making binding almost solely dependent on the dansyl group.
Dansyl Sulfonic Acid
>10,000
<0.1%
The free dansyl group lacks the amino acid backbone, which may be crucial for orienting the hapten in the antibody's binding site.
Expert Insight: High specificity is demonstrated by low cross-reactivity values for related compounds. An antibody with >10% cross-reactivity with dansyl-cysteine, for example, would not be suitable for specifically measuring dansyl-cysteic acid in a sample where both may be present.
Experimental Protocols
The following protocols provide a starting point for researchers to perform the necessary validation experiments.
Protocol 1: Dansylation of Amino Acid Standards
This protocol describes the derivatization of cysteic acid and other amino acids to serve as standards in a competitive ELISA.
Prepare a 1 mM stock solution of each amino acid standard in ultrapure water.
In a microcentrifuge tube, combine 10 µL of the amino acid standard with 40 µL of sodium carbonate buffer.
Immediately before use, prepare the derivatization reagent by mixing the 50 mM dansyl chloride solution and the 100 mM sodium carbonate buffer at a 1:1 ratio.[10]
Add 50 µL of the freshly mixed derivatization reagent to the amino acid solution.
Vortex briefly and incubate at room temperature in the dark for 60 minutes.[10]
Quench the reaction by adding 10 µL of 10% ammonium hydroxide. Vortex and wait for the deep yellow color to fade.
The resulting dansylated amino acid standards are now ready for use in the competitive ELISA. They can be serially diluted in an appropriate assay buffer (e.g., 1% BSA in PBS).
Protocol 2: Competitive ELISA for Dansyl-Cysteic Acid
This protocol outlines the steps for a competitive indirect ELISA to determine IC50 values.
Coating: Dilute Dansyl-BSA to 1-5 µg/mL in coating buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer.
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.
Competition:
While the plate is blocking, prepare serial dilutions of your dansylated amino acid standards (from Protocol 1) in blocking buffer.
Prepare the anti-dansyl antibody at a pre-determined optimal concentration (this should be determined via titration, aiming for a concentration that gives ~80% of the maximum signal in the absence of a competitor).
In a separate "pre-incubation" plate or in tubes, mix equal volumes of the diluted standards and the diluted anti-dansyl antibody. Incubate for 1 hour at room temperature.
Incubation: Wash the blocked assay plate 3 times. Transfer 100 µL of the antibody/standard mixtures to the corresponding wells of the Dansyl-BSA coated plate. Incubate for 1 hour at room temperature.
Secondary Antibody: Wash the plate 3 times. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[7]
Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes.
Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm.
Caption: Principle of competitive ELISA for dansyl-cysteic acid detection.
Conclusion
The use of anti-dansyl antibodies presents a powerful, high-throughput method for the detection of dansyl-cysteic acid. However, the utility of this approach is entirely dependent on the specificity of the antibody used. While the large, polar sulfonate group of cysteic acid provides a strong structural basis for specific recognition against other amino acids, this must be empirically validated. Researchers should not assume specificity without conducting rigorous cross-reactivity testing. By employing a systematic approach using competitive immunoassays and confirming results with an orthogonal method like HPLC, scientists can confidently use anti-dansyl antibodies to quantify this important biomarker of oxidative stress.
References
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